2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a bromoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the bromoacetyl group. One common method involves the reaction of 2-aminobenzoxazole with bromoacetyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the bromoacetyl group but shares the oxazole ring structure.
2-(Bromoacetyl)benzoxazole: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)benzoxazole: Similar structure but lacks the bromoacetyl group.
Uniqueness
2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and bromoacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-benzoxazol-6-yl]-2-bromoethanone |
InChI |
InChI=1S/C10H9BrN2O2/c11-4-8(14)6-1-2-7-9(3-6)15-10(5-12)13-7/h1-3H,4-5,12H2 |
InChI Key |
FEYCCEWGHIVABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)OC(=N2)CN |
Origin of Product |
United States |
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